Thiophene, tetrahydro-2-(phenylmethyl)-
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Overview
Description
Thiophene, tetrahydro-2-(phenylmethyl)- is a heterocyclic compound that features a five-membered ring containing one sulfur atom. This compound is a derivative of thiophene, which is known for its aromatic properties and significant role in various chemical and industrial applications. The presence of the phenylmethyl group in the tetrahydro-2 position adds unique characteristics to this compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including thiophene, tetrahydro-2-(phenylmethyl)-, can be achieved through several methods. Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using efficient and selective methods. One such method includes the use of iodine-promoted heterocyclization and multicomponent procedures . These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
Thiophene, tetrahydro-2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield halogenated thiophene derivatives .
Scientific Research Applications
Thiophene, tetrahydro-2-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of thiophene, tetrahydro-2-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The sulfur atom in the thiophene ring can participate in electron delocalization, enhancing the compound’s reactivity. This reactivity allows it to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, known for its aromatic properties and wide range of applications.
2-Methylthiophene: A derivative with a methyl group at the 2-position, used in organic synthesis and as a flavoring agent.
Thiophene, tetrahydro-2-methyl-: Another derivative with a methyl group at the 2-position, known for its use in various chemical reactions.
Uniqueness
Thiophene, tetrahydro-2-(phenylmethyl)- is unique due to the presence of the phenylmethyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
51707-45-0 |
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Molecular Formula |
C11H14S |
Molecular Weight |
178.30 g/mol |
IUPAC Name |
2-benzylthiolane |
InChI |
InChI=1S/C11H14S/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-3,5-6,11H,4,7-9H2 |
InChI Key |
OYEOJUVKXAZHDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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